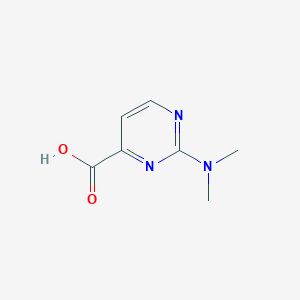

2-(Dimethylamino)pyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCYPLUPYMEHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647566 | |

| Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933759-45-6 | |

| Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)pyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule. We will delve into the strategic considerations behind the chosen routes, offering a detailed, step-by-step examination of the reaction mechanisms and experimental protocols. The discussion is grounded in the principles of nucleophilic aromatic substitution on the pyrimidine core, focusing on the regioselective introduction of the dimethylamino and carboxylic acid functionalities. This guide is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary insights for the efficient and reliable synthesis of this important intermediate.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including several approved drugs. The specific substitution pattern of this compound, with a dimethylamino group at the 2-position and a carboxylic acid at the 4-position, offers a versatile platform for further chemical elaboration. The dimethylamino group can act as a hydrogen bond acceptor and influence the electronic properties of the pyrimidine ring, while the carboxylic acid provides a convenient handle for amide bond formation, esterification, or other derivatizations. Understanding the nuances of its synthesis is therefore of significant interest to the scientific community.

This guide will focus on the most prevalent and practical synthetic approach, which commences from the readily available starting material, 2,4-dichloropyrimidine. We will explore the sequential nucleophilic aromatic substitution (SNAr) reactions that form the core of this strategy and the subsequent transformation of a nitrile intermediate to the final carboxylic acid.

Core Synthesis Pathway: A Two-Pronged Approach

The most established and reliable synthesis of this compound is a multi-step process that hinges on the differential reactivity of the chlorine atoms on the 2,4-dichloropyrimidine ring. The general strategy involves:

-

Regioselective amination: Introduction of the dimethylamino group at the 2-position.

-

Cyanation: Installation of a cyano group at the 4-position.

-

Hydrolysis: Conversion of the cyano group to the desired carboxylic acid.

The following diagram illustrates the overall synthetic transformation:

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 2-(Dimethylamino)pyrimidine-4-carbonitrile

The synthesis of the key intermediate, 2-(dimethylamino)pyrimidine-4-carbonitrile, is achieved through a sequential nucleophilic aromatic substitution on 2,4-dichloropyrimidine. The reactivity of the two chlorine atoms is not equivalent; the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.[1][2] This differential reactivity allows for a controlled, stepwise introduction of the desired functional groups.

However, for the synthesis of the target molecule, it is the 2-amino-4-cyano substitution pattern that is required. This can be achieved by carefully controlling the reaction conditions and the order of nucleophilic addition. While direct amination of 2,4-dichloropyrimidine with dimethylamine can lead to a mixture of products, a common strategy involves a two-step, one-pot reaction where the more reactive 4-position is first substituted, and then the 2-position. For the specific target of this guide, we will explore a pathway that leads to the desired 2-dimethylamino-4-cyano intermediate. It is important to note that the regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.[3]

A plausible route to 2-(dimethylamino)pyrimidine-4-carbonitrile involves the initial reaction of 2,4-dichloropyrimidine with a cyanide salt, followed by reaction with dimethylamine. However, a more commonly employed and controlled method involves the initial introduction of the dimethylamino group.

Experimental Protocol: Synthesis of 2-(Dimethylamino)pyrimidine-4-carbonitrile

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

-

2,4-Dichloropyrimidine

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Triethylamine or other suitable base

Procedure:

-

Step 1: Synthesis of 2-Chloro-4-(dimethylamino)pyrimidine (Intermediate). In a well-ventilated fume hood, dissolve 2,4-dichloropyrimidine in a suitable solvent such as acetonitrile. Cool the solution in an ice bath.

-

Slowly add a solution of dimethylamine. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl generated.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield 2-chloro-4-(dimethylamino)pyrimidine.

-

Step 2: Cyanation to form 2-(Dimethylamino)pyrimidine-4-carbonitrile. The purified 2-chloro-4-(dimethylamino)pyrimidine is dissolved in a polar aprotic solvent like DMF.

-

Sodium cyanide or potassium cyanide is added to the solution. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the cyanide ion.

-

The reaction is monitored by TLC. Once the starting material is consumed, the reaction is cooled and worked up. This typically involves quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified, for example by recrystallization or column chromatography, to afford 2-(dimethylamino)pyrimidine-4-carbonitrile.[4]

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SNAr reaction.

-

Temperature: The initial amination is often performed at a low temperature to control the exothermic reaction and improve selectivity. The subsequent cyanation step usually requires heating to overcome the activation energy for the substitution of the less reactive chlorine atom.

-

Base: A non-nucleophilic base like triethylamine is used in the amination step to scavenge the hydrochloric acid produced, driving the reaction to completion.

Part 2: Hydrolysis of 2-(Dimethylamino)pyrimidine-4-carbonitrile

The final step in the synthesis is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[5][6][7][8] Both methods are effective, and the choice often depends on the overall stability of the molecule to the reaction conditions and the desired workup procedure.

Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.

-

Acid-catalyzed hydrolysis: The nitrile is protonated by the acid, which makes the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[7][9]

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid.[5][7]

Caption: General mechanisms for acidic and basic hydrolysis of nitriles.

Experimental Protocol: Hydrolysis of 2-(Dimethylamino)pyrimidine-4-carbonitrile

Acidic Hydrolysis:

-

Suspend 2-(dimethylamino)pyrimidine-4-carbonitrile in a solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the dissolution of the starting material and by TLC analysis.

-

After the reaction is complete, cool the solution. The product may precipitate upon cooling.

-

Adjust the pH of the solution to the isoelectric point of the amino acid to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Basic Hydrolysis:

-

Suspend 2-(dimethylamino)pyrimidine-4-carbonitrile in an aqueous solution of a strong base, such as 4M sodium hydroxide.

-

Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH where the carboxylic acid precipitates. This should be done in an ice bath as the neutralization is exothermic.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Starting Material |

| 2-(Dimethylamino)-4-chloropyrimidine | C₆H₈ClN₃ | 157.60 | Nucleophilic Amination |

| 2-(Dimethylamino)pyrimidine-4-carbonitrile | C₇H₈N₄ | 148.17 | Nucleophilic Cyanation |

| This compound | C₇H₉N₃O₂ | 167.17 | Nitrile Hydrolysis |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The key to a successful synthesis lies in the strategic and regioselective functionalization of the 2,4-dichloropyrimidine starting material. By carefully controlling the reaction conditions for the sequential nucleophilic aromatic substitutions, the desired 2-(dimethylamino)pyrimidine-4-carbonitrile intermediate can be obtained in good yield. Subsequent hydrolysis of the nitrile provides a reliable route to the final carboxylic acid. This guide has provided a detailed overview of the core synthetic pathway, including mechanistic insights and practical experimental protocols, to aid researchers in the efficient preparation of this valuable building block for drug discovery and development.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. studylib.net [studylib.net]

- 4. 79605-00-8|2-(Dimethylamino)pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

physicochemical properties of 2-(Dimethylamino)pyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound (CAS No. 933759-45-6) is a heterocyclic compound featuring a pyrimidine core, a structure of immense significance in medicinal chemistry.[1][2] Pyrimidine scaffolds are integral components of DNA and RNA and are found in a wide array of therapeutic agents, celebrated for their synthetic accessibility and diverse biological activities.[3] These activities span anti-infective, anticancer, and anti-inflammatory applications, among others.[3] The pyrimidine ring's unique electronic properties and its capacity to form hydrogen bonds often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Derivatives of this and similar pyrimidine carboxylic acids have been explored for their potential as enzyme inhibitors and for applications in treating diseases like cancer.[4] As a research chemical, this compound serves as a valuable starting material for the synthesis of novel bioactive molecules.[][6]

This guide provides a comprehensive overview of the core . Understanding these characteristics is paramount for researchers in drug development, as they fundamentally influence a compound's behavior in biological systems, from solubility and membrane permeability to formulation and receptor interaction. Where experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, empowering scientists to generate the critical data needed for their research endeavors.

Section 1: Core Molecular and Physical Properties

The foundational properties of a compound provide the initial framework for its chemical identity and behavior. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.

Chemical Structure:

References

- 1. CAS 933759-45-6 | this compound - Synblock [synblock.com]

- 2. Page loading... [guidechem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid | 42783-88-0 [smolecule.com]

- 6. Buy 6-(Dimethylamino)pyrimidine-4-carboxylic acid (EVT-3162386) | 64224-63-1 [evitachem.com]

An In-depth Technical Guide to 2-(Dimethylamino)pyrimidine-4-carboxylic Acid: Synthesis, Derivatization, and Therapeutic Potential

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2] This guide focuses on a specific, promising member of this class: 2-(Dimethylamino)pyrimidine-4-carboxylic acid. We will provide an in-depth exploration of its chemical properties, detailed synthetic methodologies, and the strategic design of its structural analogs and derivatives. By synthesizing data from seminal studies, this whitepaper will illuminate the structure-activity relationships (SAR) that govern the biological efficacy of these compounds, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols for both synthesis and biological evaluation are provided to equip researchers and drug development professionals with the practical knowledge required to innovate in this chemical space.

The Core Moiety: this compound

The subject of this guide, this compound, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboxylic acid at the 4-position.[3][] This arrangement of functional groups provides a versatile platform for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the carboxylic acid can serve as a key interaction point with biological targets or as a handle for further derivatization, such as amidation or esterification. The dimethylamino group significantly influences the molecule's electronics and solubility, often contributing to improved pharmacokinetic properties.

Table 1: Physicochemical Properties of the Core Compound

| Property | Value | Reference |

| CAS Number | 933759-45-6 | [3] |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| MDL Number | MFCD09835397 | [3] |

Key Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives often leverages commercially available pyrimidine precursors, such as orotic acid or dichloropyrimidines. The choice of starting material dictates the overall synthetic strategy. A common and effective approach begins with a doubly activated pyrimidine ring, allowing for sequential and regioselective substitution.

General Synthetic Route from Dichloropyrimidines

A robust method for creating a library of pyrimidine-4-carboxamides involves a multi-step sequence starting from 2,4-dichloropyrimidine derivatives. This approach offers modularity, allowing for the introduction of diverse substituents at various positions. The synthesis of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) provides an excellent case study.[5][6]

The general workflow can be visualized as follows:

Caption: General synthetic workflow for pyrimidine-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a 2-(Dimethylamino)pyrimidine-4-carboxamide Analog

This protocol is adapted from methodologies used in the synthesis of NAPE-PLD inhibitors and illustrates the practical steps involved.[5][6]

Objective: To synthesize a representative 2-(dimethylamino)pyrimidine-4-carboxamide derivative.

Starting Material: Ethyl 2-chloro-pyrimidine-4-carboxylate.

Step 1: Nucleophilic Substitution with Dimethylamine

-

Dissolve ethyl 2-chloro-pyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Add a solution of dimethylamine (2.0-3.0 eq, typically as a 40% solution in water or a 2M solution in THF) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude product, ethyl 2-(dimethylamino)pyrimidine-4-carboxylate, by column chromatography on silica gel.

-

Causality Insight: The chlorine at the 2-position is highly susceptible to nucleophilic attack by amines like dimethylamine. Using an excess of the amine drives the reaction to completion.

-

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 using 1N HCl.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound.

-

Causality Insight: Saponification is a standard ester hydrolysis method. Acidification is critical to protonate the carboxylate salt, rendering the final carboxylic acid product soluble in organic solvents for extraction.

-

Step 3: Amide Coupling

-

Dissolve this compound (1.0 eq), a desired primary or secondary amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor for completion via LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography or preparative HPLC to yield the target 2-(dimethylamino)pyrimidine-4-carboxamide.

-

Causality Insight: Amide coupling reagents like HATU activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. DIPEA acts as a base to neutralize the HCl generated during the reaction.

-

Biological Activity and Therapeutic Applications

Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][7][8] The this compound scaffold and its derivatives have shown particular promise as enzyme inhibitors.

Case Study: Inhibition of NAPE-PLD

N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is a therapeutic strategy for modulating NAE levels in vivo.

In a comprehensive study, a library of pyrimidine-4-carboxamides was synthesized and evaluated for NAPE-PLD inhibitory activity.[5][6] This work demonstrated that modifications to the pyrimidine core are critical for potency and selectivity.

Caption: Simplified pathway of NAE biosynthesis and its inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent NAPE-PLD inhibitors from the pyrimidine-4-carboxamide class revealed key SAR insights.[5][6] These relationships highlight how subtle changes to the core structure can dramatically influence biological activity.

Table 2: SAR Summary of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors [5]

| Position Modified | Substituent Change | Impact on Potency | Rationale |

| R₂ (Position 2) | N-methylphenethylamine -> (S)-3-phenylpiperidine | 3-fold increase | Conformational restriction likely improves binding affinity in the enzyme pocket. |

| R₃ (Position 6) | Morpholine -> Dimethylamine | 2-fold increase | Suggests the morpholine is too polar or experiences steric hindrance.[5] |

| R₃ (Position 6) | Morpholine -> Pyrrolidine | ~4-fold increase | Optimal balance of size and polarity for the R₃ pocket. |

| R₃ (Position 6) | Morpholine -> (S)-3-hydroxypyrrolidine | 10-fold increase (in combination with other optimal groups) | Reduces lipophilicity while maintaining or improving binding interactions.[6] |

The data clearly indicates that while the 2-(dimethylamino) group is favorable compared to a bulkier, more polar group like morpholine, further optimization at other positions is crucial for achieving nanomolar potency.[5]

Caption: Key SAR takeaways for the pyrimidine-4-carboxamide scaffold.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized analogs, robust and reproducible biological assays are essential.

In Vitro NAPE-PLD Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against NAPE-PLD.

Principle: The assay uses a fluorogenic substrate that, when cleaved by NAPE-PLD, releases a fluorescent molecule. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

Materials:

-

Recombinant human NAPE-PLD enzyme

-

Fluorogenic NAPE-PLD substrate (e.g., PED6)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Assay Plate Setup: Add 1 µL of the diluted compound solutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

-

Enzyme Addition: Add 20 µL of NAPE-PLD enzyme solution (at a pre-determined optimal concentration) in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes (e.g., Ex/Em = 485/535 nm).

-

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates relative to the controls (0% and 100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro fluorescence-based enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a valuable and highly adaptable scaffold in modern drug discovery. Its synthetic tractability allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of biological targets. As demonstrated by the case study of NAPE-PLD inhibitors, strategic modifications based on rational, structure-guided design can transform a simple heterocyclic core into a lead candidate with drug-like properties.[6]

Future research should focus on expanding the diversity of substituents at all positions of the pyrimidine ring, exploring alternative derivatizations of the carboxylic acid, and evaluating these novel analogs against a wider range of biological targets. The broad spectrum of activities associated with the pyrimidine nucleus suggests that this core structure holds potential for addressing numerous unmet medical needs, from oncology to infectious diseases.[7][9][10]

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 933759-45-6 | this compound - Synblock [synblock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 10. chemimpex.com [chemimpex.com]

The Multifaceted Biological Activities of Pyrimidine-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast chemical space, pyrimidine-4-carboxylic acid derivatives have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates structure-activity relationships, provides detailed experimental protocols for key biological assays, and visualizes relevant biological pathways and workflows. Our objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and development of novel therapeutics based on the pyrimidine-4-carboxylic acid core.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of new therapeutic agents.[2] The introduction of a carboxylic acid group at the 4-position of the pyrimidine ring creates a versatile scaffold, pyrimidine-4-carboxylic acid, which serves as a key intermediate in the synthesis of a diverse array of biologically active molecules.[3] The carboxylic acid moiety provides a handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide delves into the significant therapeutic potential of pyrimidine-4-carboxylic acid derivatives across several key disease areas.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have a well-established history in oncology, with compounds like 5-fluorouracil being a mainstay of chemotherapy for decades. The new generation of pyrimidine-4-carboxylic acid derivatives offers novel mechanisms of action and improved selectivity.[4][5]

Mechanism of Action and Structure-Activity Relationships (SAR)

Many pyrimidine-4-carboxylic acid derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[6] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrimidine ring and the carboxylic acid group are critical for potency and selectivity. For instance, the introduction of bulky aromatic or heteroaromatic moieties can enhance binding to the active sites of target enzymes.

A novel series of pyrimidine derivatives were designed and synthesized, showing inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer.[6] Some of these compounds demonstrated a stronger influence on the activity of P-glycoprotein in doxorubicin-resistant cell lines than doxorubicin itself, suggesting a potential to overcome multidrug resistance.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-4-carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[7]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Data Presentation: Anticancer Activity of Representative Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [6] |

| Derivative B | A549 (Lung) | 8.1 | [6] |

| Derivative C | LoVo (Colon) | 6.5 | [6] |

| R2 | PanC-1 (Pancreatic) | 52.68 (µg/mL) | [5] |

Visualization: Simplified Cancer Signaling Pathway Inhibition

Caption: Inhibition of a generic cancer signaling pathway by a pyrimidine-4-carboxylic acid derivative.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Pyrimidine-4-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]

Mechanism of Action and Structure-Activity Relationships (SAR)

The antimicrobial mechanism of these derivatives can vary, with some targeting essential bacterial enzymes or disrupting cell membrane integrity. For instance, certain thieno[2,3-d]pyrimidine-4-carboxylic acid amides have been synthesized and shown to possess broad-spectrum antimicrobial activity. Molecular docking studies have suggested that these compounds may inhibit enzymes like TrmD in Pseudomonas aeruginosa. The nature of the amide substituent has been found to be crucial for activity.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[10]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.[11]

Step-by-Step Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.[12]

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[11]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrimidine-4-carboxylic acid derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Data Presentation: Antimicrobial Activity of Representative Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | 18 | 62.5 | [9] |

| Derivative E | Escherichia coli | 15 | 125 | [9] |

| Derivative F | Candida albicans | 16 | 125 | [9] |

| 2g | Broad Spectrum | - | - | |

| 2c | Pseudomonas aeruginosa | - | (Best MIC value) |

Visualization: Antimicrobial Screening Workflow

Caption: A typical workflow for antimicrobial activity screening using the agar well diffusion method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways.[14]

Mechanism of Action and Structure-Activity Relationships (SAR)

The anti-inflammatory effects of pyrimidine-4-carboxylic acid derivatives are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[15][16] Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2.[17][18] The specific substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.[19]

Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[20]

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrimidine-4-carboxylic acid derivative or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., oral gavage). A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[21]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[22]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Data Presentation: Anti-inflammatory Activity of Representative Derivatives

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |

| Derivative G | 50 | 45.2 | [9] |

| Derivative H | 50 | 52.8 | [9] |

| Indomethacin | 10 | 65.7 | [9] |

Antiviral Activity: A Broad Spectrum of Inhibition

The emergence of new and re-emerging viral diseases highlights the urgent need for broad-spectrum antiviral agents. Pyrimidine derivatives have been reported to inhibit a wide range of viruses.[23]

Mechanism of Action and Structure-Activity Relationships (SAR)

The antiviral mechanisms of pyrimidine-4-carboxylic acid derivatives can be diverse. Some may inhibit viral entry into host cells, while others may target viral enzymes essential for replication, such as polymerases or proteases.[1] For example, some pyrimidine derivatives have shown activity against influenza virus by targeting the PB2 cap-binding domain of the viral polymerase.[1] Another mechanism involves the inhibition of host cell pyrimidine biosynthesis, thereby depriving the virus of the necessary building blocks for replication.[24]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[25]

Principle: Lytic viruses form plaques (zones of cell death) in a confluent monolayer of susceptible host cells. The presence of an effective antiviral compound will reduce the number and size of these plaques.[26]

Step-by-Step Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.[27]

-

Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment.[27]

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine-4-carboxylic acid derivative.[28]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[25]

-

Plaque Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[28]

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value.

Data Presentation: Antiviral Activity of Representative Derivatives

| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |

| Derivative I | Influenza A | MDCK | 0.5 | [1] |

| Derivative J | Herpes Simplex Virus-1 | Vero | 10.2 | [29] |

| Compound 1 | Venezuelan Equine Encephalitis Virus | - | - | [24] |

Visualization: Viral Replication Cycle and Points of Inhibition

Caption: Potential points of inhibition in the viral replication cycle by pyrimidine-4-carboxylic acid derivatives.

Conclusion and Future Perspectives

Pyrimidine-4-carboxylic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of critical disease areas, including cancer, infectious diseases, and inflammatory disorders, underscores their therapeutic potential. The ability to readily modify the core structure allows for the optimization of activity, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, which will enable more rational drug design. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of derivatives will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide serves as a foundational resource to stimulate and support these future endeavors in the exciting field of pyrimidine-based drug discovery.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistnotes.com [chemistnotes.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. inotiv.com [inotiv.com]

- 22. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 23. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

An In-Depth Technical Guide to 2-(dimethylamino)-4-pyrimidinecarboxylic acid (CAS Number: 933759-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for the chemical compound 2-(dimethylamino)-4-pyrimidinecarboxylic acid, identified by CAS number 933759-45-6. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a structured compilation of essential data to support further investigation and application of this molecule. While a complete set of experimentally derived data is not publicly available, this guide consolidates all known information and provides context for its potential utility.

Chemical Identity and Structure

2-(dimethylamino)-4-pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine core. The structural characteristics, including the dimethylamino group at the 2-position and the carboxylic acid group at the 4-position, suggest its potential as a versatile building block in medicinal chemistry.

-

Chemical Name: 2-(dimethylamino)-4-pyrimidinecarboxylic acid[1]

-

CAS Number: 933759-45-6[1]

-

Molecular Formula: C₇H₉N₃O₂[1]

-

Molecular Weight: 167.17 g/mol [1]

-

Canonical SMILES: CN(C)C1=NC=CC(=N1)C(=O)O

-

InChI Key: WVCYPLUPYMEHMY-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(dimethylamino)-4-pyrimidinecarboxylic acid is presented in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 167.17 g/mol | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Boiling Point | 360.9 °C at 760 mmHg (Predicted) | |

| Density | 1.322 g/cm³ (Predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Solid (form not specified) |

Spectral Data (Predicted)

To date, experimentally derived spectra for 2-(dimethylamino)-4-pyrimidinecarboxylic acid are not available in the public domain. The following sections provide predicted spectral information, which can serve as a preliminary guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. The expected signals are outlined below.

Workflow for Acquiring Predicted NMR Spectra:

Caption: Workflow for generating and analyzing predicted NMR spectra.

Predicted ¹H NMR Spectra:

-

Pyrimidine Ring Protons: Two distinct signals are expected in the aromatic region.

-

Dimethylamino Protons: A singlet corresponding to the six protons of the two methyl groups.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectra:

-

Pyrimidine Ring Carbons: Four distinct signals are anticipated.

-

Dimethylamino Carbons: A signal corresponding to the two equivalent methyl carbons.

-

Carboxylic Acid Carbon: A signal in the downfield region, characteristic of a carboxyl group.

Mass Spectrometry (MS)

The expected mass-to-charge ratio (m/z) for the molecular ion in a mass spectrum would correspond to the molecular weight of the compound.

-

[M+H]⁺: 168.0768

-

[M-H]⁻: 166.0622

Infrared (IR) Spectroscopy

Key functional groups in 2-(dimethylamino)-4-pyrimidinecarboxylic acid would give rise to characteristic absorption bands in the IR spectrum.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-N Stretch (Dimethylamino): Absorption in the 1250-1350 cm⁻¹ range.

Safety and Handling

A Safety Data Sheet (SDS) for 2-(dimethylamino)-4-pyrimidinecarboxylic acid indicates that standard laboratory safety protocols should be followed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.[1]

Potential Applications in Research and Drug Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (dimethylamino and pyrimidine nitrogens) suggests that 2-(dimethylamino)-4-pyrimidinecarboxylic acid could be a valuable starting material for the synthesis of novel bioactive molecules. Its potential applications could span various therapeutic areas, including oncology, infectious diseases, and inflammation, where pyrimidine derivatives have shown significant activity.

Diagram of Potential Synthetic Utility:

Caption: Potential synthetic transformations of 2-(dimethylamino)-4-pyrimidinecarboxylic acid.

Conclusion

2-(dimethylamino)-4-pyrimidinecarboxylic acid (CAS 933759-45-6) is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. While there is a notable absence of publicly available experimental data, this guide provides a consolidated summary of its known identity, predicted properties, and potential utility. Further experimental characterization is necessary to fully elucidate its properties and unlock its potential for the development of new chemical entities.

References

mechanism of action of novel pyrimidine compounds

An In-Depth Technical Guide to the Mechanisms of Action of Novel Pyrimidine Compounds

Authored by a Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance allows pyrimidine-based compounds to interact effectively with a multitude of biomolecules, including enzymes and genetic material.[2] In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its synthetic versatility and its ability to serve as a foundation for drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and immunology.[3][4][5] Its unique physicochemical properties, such as the capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, enable the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[3] This guide provides an in-depth exploration of the primary mechanisms through which novel pyrimidine compounds exert their therapeutic effects, the experimental methodologies used to elucidate these mechanisms, and the scientific rationale underpinning these approaches.

Part 1: Core Mechanisms of Action

Novel pyrimidine derivatives achieve their biological effects through precise interactions with specific molecular targets. The structural diversity achievable with the pyrimidine core allows for the design of compounds that can act as competitive inhibitors, allosteric modulators, or covalent binders, leading to a variety of cellular outcomes.

Kinase Inhibition: Targeting Cellular Signaling at the Source

A predominant mechanism of action for pyrimidine-based anticancer agents is the inhibition of protein kinases.[6] Kinases are critical enzymes that regulate the majority of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine scaffolds, particularly fused systems like pyrazolo[3,4-d]pyrimidines, are excellent ATP isosteres, allowing them to function as competitive inhibitors in the ATP-binding pocket of kinases.[7][8]

Causality of Inhibition: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase active site.[7][8] This binding event physically occludes ATP, thereby preventing phosphotransfer and shutting down the signaling cascade. By modifying substituents on the pyrimidine core, medicinal chemists can achieve high potency and selectivity for specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[3][8][9]

-

Example - EGFR Inhibition: In non-small cell lung cancer, mutant EGFR is a key oncogenic driver. Pyrimidine-based inhibitors can be designed to specifically target these mutant forms, including those that confer resistance to earlier generations of drugs.[3] These compounds often feature a sulfonamide or other functional group coupled to the pyrimidine core to enhance binding affinity and exploit unique features of the mutant EGFR active site.[3]

References

- 1. irjmets.com [irjmets.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(Dimethylamino)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic potential. This guide provides an in-depth analysis of the solubility characteristics of 2-(Dimethylamino)pyrimidine-4-carboxylic acid (CAS No. 933759-45-6), a key heterocyclic building block in medicinal chemistry. We will explore its physicochemical properties, present available solubility data, and detail the gold-standard experimental protocols for accurate solubility determination. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction

This compound is a substituted pyrimidine derivative. Such heterocyclic scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active molecules. The solubility of this compound is a critical parameter that influences every stage of the development pipeline, from initial high-throughput screening to formulation and final dosage form design. Low aqueous solubility, in particular, can be a major obstacle, leading to erratic absorption and insufficient drug exposure at the target site[1]. This guide serves as a comprehensive resource, consolidating key data and outlining robust methodologies for determining the solubility of this compound.

Physicochemical Properties

A molecule's inherent physicochemical properties are the primary determinants of its solubility. For this compound, the key parameters are:

| Property | Value | Source |

| CAS Number | 933759-45-6 | [2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [2][3] |

| Molecular Weight | 167.17 g/mol | [2][] |

| Appearance | Solid (form may vary) | N/A |

| Density | ~1.322 g/cm³ | [3] |

| pKa | (Not experimentally determined) | N/A |

| LogP | (Not experimentally determined) | N/A |

Solubility Data

Quantitative public solubility data for this compound is sparse. The safety data sheet for the compound indicates that no specific solubility data is available[3].

However, based on the solubility of a structurally similar, unsubstituted analog, Pyrimidine-4-carboxylic acid , we can infer general trends. Pyrimidine-4-carboxylic acid exhibits the following solubilities[5]:

| Solvent | Solubility (approx.) |

| DMSO | ~20 mg/mL |

| PBS (pH 7.2) | ~1 mg/mL |

| Ethanol | ~0.25 mg/mL |

| Dimethyl Formamide (DMF) | ~2 mg/mL |

Expert Insight: The dimethylamino group on the target molecule is expected to increase its basicity and potentially alter its crystal lattice energy compared to the unsubstituted analog. This will influence its solubility profile. Therefore, while the analog data provides a useful starting point, direct experimental determination is essential for accurate characterization.

Experimental Protocol: Thermodynamic Solubility Determination

The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature[6]. This method is crucial for pre-formulation studies and lead optimization[6][7].

Rationale for the Shake-Flask Method

This method is preferred for its reliability and direct measurement of a fundamental thermodynamic property. By allowing the system to reach equilibrium over an extended period (typically 24 hours or more), it avoids the pitfalls of kinetic solubility assays, which can overestimate solubility by forming supersaturated solutions[7][8]. The core principle is to saturate a solvent with an excess of the solid compound, separate the undissolved solid, and accurately quantify the concentration of the dissolved compound in the supernatant[6].

Step-by-Step Protocol

-

Preparation : Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid is added so that it remains visible after the equilibration period[9].

-

Solvent Addition : Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, deionized water, DMSO) to each vial.

-

Equilibration : Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the vials for at least 24 hours to ensure equilibrium is reached[8][10]. Some protocols suggest sampling at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued[10].

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the supernatant using a low-binding filter (e.g., PVDF syringeless filter)[8][9]. This step is critical to prevent artificially high concentration readings.

-

Quantification (HPLC-UV) :

-

Sample Preparation : Dilute the clear supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve[9].

-

Calibration Curve : Prepare a series of at least five standard solutions of the compound in the same solvent, with known concentrations[11].

-

HPLC Analysis : Inject the standards and the diluted samples onto an appropriate HPLC system (e.g., a C18 reverse-phase column) with UV detection at a suitable wavelength[12][13].

-

Calculation : Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation (y = mx + c) from this curve to calculate the concentration of the diluted sample. Finally, multiply this value by the dilution factor to determine the final solubility[11][14].

-

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Solubility

pH

As an amphoteric molecule with both a carboxylic acid (acidic) and a dimethylamino group (basic), the solubility of this compound is expected to be highly pH-dependent.

-

At low pH (e.g., pH < 2) : The carboxylic acid will be protonated (-COOH) and the dimethylamino group will also be protonated (-N(CH₃)₂H⁺). The molecule will carry a net positive charge, likely leading to higher aqueous solubility.

-

At mid-range pH : The molecule will exist as a zwitterion, with a protonated dimethylamino group and a deprotonated carboxylate group (-COO⁻). Solubility is often lowest near the isoelectric point (pI) where the net charge is zero.

-

At high pH (e.g., pH > 9) : The carboxylic acid will be deprotonated (-COO⁻) and the dimethylamino group will be neutral. The molecule will carry a net negative charge, which should also increase its aqueous solubility.

Understanding this profile is critical for developing oral dosage forms, as the drug must dissolve in the varying pH environments of the gastrointestinal tract.

Caption: Relationship between pH, molecular charge, and expected aqueous solubility.

Temperature

Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this relationship must be determined empirically. For APIs, solubility studies are often conducted at ambient temperature (25°C) and physiological temperature (37°C).

Co-solvents

In cases of poor aqueous solubility, the use of co-solvents is a common formulation strategy. The solubility of this compound should be evaluated in pharmaceutically acceptable co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) to assess formulation feasibility.

Conclusion

While specific, published solubility data for this compound is limited, this guide provides the necessary framework for its determination and interpretation. The compound's amphoteric nature dictates that its aqueous solubility will be strongly influenced by pH. For any drug development program involving this molecule, the first and most critical step is the robust experimental determination of its thermodynamic solubility across a physiologically relevant pH range using the detailed shake-flask protocol. This foundational data will inform all subsequent decisions, from lead optimization and formulation to the design of meaningful in-vitro and in-vivo studies.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. CAS 933759-45-6 | this compound - Synblock [synblock.com]

- 3. Page loading... [wap.guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. improvedpharma.com [improvedpharma.com]

- 14. bioassaysys.com [bioassaysys.com]

A Historical Guide to the Synthesis of Substituted Pyrimidines: From Classical Condensations to Modern Couplings

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology. As a privileged structure, it is embedded in the nucleic acids cytosine, thymine, and uracil, forming the very basis of genetic code.[1][2] Beyond its role in nature's blueprint, the pyrimidine ring is a critical pharmacophore found in a vast array of synthetic therapeutic agents, including antiviral drugs like zidovudine and anticancer agents like 5-fluorouracil.[1][3] The journey to construct and functionalize this essential heterocycle is a story of foundational chemical discovery evolving into a sophisticated, modern synthetic arsenal. This guide provides an in-depth exploration of the historical literature, tracing the path from seminal 19th-century discoveries to the powerful, state-of-the-art methodologies employed today.

The Dawn of Pyrimidine Chemistry: The Principal Synthesis

The systematic study of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the first deliberate laboratory synthesis is often credited to Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1] However, it was the work of Adolf Pinner, beginning in 1884, that established the first general and systematic method for constructing the pyrimidine core.[1] Pinner's approach, often referred to as the Principal Synthesis , involves the cyclization of a β-dicarbonyl compound with an N-C-N building block, such as an amidine, guanidine, or urea.[1][4]

This [3+3] cycloaddition strategy remains a highly versatile and widely practiced method for forming the pyrimidine ring.[4] The choice of the N-C-N component directly dictates the substitution at the 2-position of the resulting pyrimidine:

-

Amidines yield 2-substituted pyrimidines.

-

Guanidine yields 2-aminopyrimidines.

-

Urea or Thiourea yields 2-pyrimidinones or 2-thiopyrimidines, respectively.[1]

The Pinner synthesis specifically refers to the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] The reaction is typically promoted by a base or acid. The causality behind this reaction lies in the nucleophilicity of the amidine nitrogens and the electrophilicity of the dicarbonyl carbons. The mechanism proceeds through a stepwise condensation and subsequent cyclization, driven by the formation of a stable aromatic ring.

Conceptual Workflow: The Pinner Synthesis

Caption: General workflow of the Pinner pyrimidine synthesis.

The Biginelli Reaction: A Multicomponent Marvel

In 1893, the Italian chemist Pietro Biginelli reported a remarkable one-pot, three-component reaction between an aromatic aldehyde, urea, and ethyl acetoacetate, catalyzed by acid.[6][7] This method, now known as the Biginelli Reaction , produces highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] For many years, this reaction was largely overlooked but experienced a significant resurgence in the late 20th century due to the interesting pharmacological properties discovered in the DHPM scaffold, including their use as calcium channel blockers.[8][9]

The elegance of the Biginelli reaction lies in its operational simplicity and efficiency, combining three readily available components in a single step to create a complex, drug-like molecule.[6] While the precise mechanism has been debated, it is generally accepted to proceed through key intermediates such as an acyl-iminium ion, which then undergoes condensation and cyclization.[10]

The following protocol is illustrative of a classic Biginelli condensation.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

-

Solvent & Catalyst: Add 20 mL of ethanol, followed by a catalytic amount of hydrochloric acid (e.g., 5-10 drops).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure dihydropyrimidinone.

Evolution of Synthesis: Beyond Classical Methods

While the Principal Synthesis and Biginelli reaction are foundational, the 20th and 21st centuries have witnessed the development of a vast number of new methods, driven by the need for greater efficiency, substrate scope, and control over substitution patterns.

| Method | Year | Key Reactants | Product Type | Key Advantages |

| Pinner Synthesis | 1884 | β-Dicarbonyl, Amidine | Substituted Pyrimidine | General, versatile for 2-substitution.[1][4] |

| Biginelli Reaction | 1893 | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone (DHPM) | One-pot, three-component, high atom economy.[6][7] |

| General Principal Synthesis | Various | β-Dicarbonyl, N-C-N unit | Pyrimidine, Pyrimidinone, etc. | Broad applicability, access to diverse scaffolds.[1] |

Modern approaches have focused on overcoming the limitations of classical methods, such as harsh reaction conditions or limited functional group tolerance. Key areas of advancement include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Biginelli condensation.[6]

-

New Catalytic Systems: A wide range of Lewis acids, solid-supported catalysts, and ionic liquids have been developed to promote pyrimidine ring formation under milder conditions.[8][11]

-

Direct Condensation Strategies: More recent protocols enable the direct, single-step synthesis of pyrimidines from amides and nitriles, activated by reagents like trifluoromethanesulfonic anhydride.[12] This method avoids the need for pre-formed dicarbonyl substrates.

The Modern Era: C-H Functionalization and Cross-Coupling

The most significant modern evolution in pyrimidine chemistry is the shift from de novo ring synthesis to the direct functionalization of a pre-existing pyrimidine core. This approach is invaluable in late-stage drug development, allowing for the rapid generation of analogues from a common intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have become powerful tools for installing carbon-carbon bonds onto the pyrimidine ring.[13][14] These reactions typically require a halogenated pyrimidine (e.g., 2-chloropyrimidine or 5-bromopyrimidine) and an organometallic coupling partner.[13]

Logical Relationship: Cross-Coupling for Pyrimidine Functionalization

Caption: The catalytic cycle of cross-coupling on a pyrimidine scaffold.

More recently, the field has moved towards the ultimate in synthetic efficiency: direct C-H functionalization.[15][16] These methods bypass the need to pre-install a halide on the pyrimidine ring, instead activating a native C-H bond directly with a transition metal catalyst, often palladium.[16] This allows for the direct coupling of pyrimidines with aryl halides or other partners, representing a greener and more atom-economical approach to creating diverse libraries of substituted pyrimidines.[13][15]

Conclusion

The historical arc of substituted pyrimidine synthesis is a testament to the ingenuity of organic chemists. From the foundational condensation reactions of Pinner and Biginelli, which established the logic of pyrimidine ring construction, to the precision of modern metal-catalyzed C-H functionalization, the field has continuously evolved. This journey provides researchers today with a rich and varied toolbox to construct and elaborate upon this vital heterocyclic scaffold, empowering the ongoing discovery of novel therapeutics and chemical probes that will shape the future of medicine and science.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. scispace.com [scispace.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. wjarr.com [wjarr.com]

- 12. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(Dimethylamino)pyrimidine-4-carboxylic acid

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful therapeutics. Its prevalence is largely due to its ability to mimic endogenous nucleobases, allowing for interactions with a wide array of biological targets. This guide focuses on 2-(Dimethylamino)pyrimidine-4-carboxylic acid, a molecule of significant interest due to its structural features. We will explore the rationale behind prioritizing certain target classes, provide detailed methodologies for target identification and validation, and present a logical framework for advancing this compound through the early stages of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and actionable experimental protocols.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine makes it a fundamental component of life, and this inherent biocompatibility has been leveraged by medicinal chemists to design molecules that modulate the activity of various enzymes and receptors.[1][2] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The subject of this guide, this compound, possesses key structural features that suggest a high potential for biological activity. The dimethylamino group can act as a hydrogen bond acceptor and influence the molecule's overall polarity and basicity, while the carboxylic acid moiety can participate in ionic interactions and hydrogen bonding, often anchoring the molecule within a target's binding site. The core pyrimidine ring itself can engage in a variety of interactions, including hydrogen bonding and π-stacking. Given this structural makeup, a systematic approach to identifying its molecular targets is warranted.